4-benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
CAS No.: 477889-30-8
Cat. No.: VC5755737
Molecular Formula: C17H21N3O2
Molecular Weight: 299.374
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477889-30-8 |
|---|---|
| Molecular Formula | C17H21N3O2 |
| Molecular Weight | 299.374 |
| IUPAC Name | 4-benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide |
| Standard InChI | InChI=1S/C17H21N3O2/c1-20(2)10-6-9-18-17(22)15-11-14(12-19-15)16(21)13-7-4-3-5-8-13/h3-5,7-8,11-12,19H,6,9-10H2,1-2H3,(H,18,22) |
| Standard InChI Key | HGIOFYMWMGDEDF-UHFFFAOYSA-N |
| SMILES | CN(C)CCCNC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Molecular Composition and Structural Features
The compound’s structure comprises three critical components:
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Pyrrole Ring: A five-membered aromatic heterocycle with one nitrogen atom, providing a planar framework for electronic delocalization.
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Benzoyl Group: A phenyl ketone substituent at the 4-position of the pyrrole ring, enhancing lipophilicity and enabling π-π stacking interactions.
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Dimethylamino Propyl Chain: A tertiary amine-containing side chain at the N-position, contributing to solubility in polar solvents and potential receptor binding.
The interplay of these groups confers a balance of hydrophobicity and polarity, as evidenced by its partition coefficient () of 2.3, predicting moderate membrane permeability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.37 g/mol |
| Solubility (pH 7.4) | >44.9 μg/mL |
| Melting Point | 148–152°C (predicted) |
| log P | 2.3 |
Synthesis and Production
Laboratory Synthesis Methods
The synthesis involves a multi-step sequence:
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Pyrrole Core Formation: Cyclization of γ-keto esters with ammonium acetate under reflux conditions yields the 1H-pyrrole-2-carboxylate intermediate.
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Benzoylation: Friedel-Crafts acylation using benzoyl chloride in the presence of introduces the benzoyl group at the 4-position.
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Amidation: Coupling the carboxylate with 3-(dimethylamino)propylamine via carbodiimide-mediated activation (e.g., EDC/HOBt) produces the final compound.
Reaction conditions are optimized at 60–80°C under nitrogen, with dichloromethane or DMF as solvents, achieving yields of 65–72%.
Industrial-Scale Production
Industrial protocols emphasize efficiency and sustainability:
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Continuous Flow Reactors: Enhance heat transfer and reduce reaction times.
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Green Solvents: Cyclopentyl methyl ether (CPME) replaces toxic dichloromethane.
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Catalytic Recycling: Immobilized enzymes or heterogeneous catalysts (e.g., zeolites) minimize waste.
Table 2: Comparison of Synthesis Conditions
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Solvent | DCM/DMF | CPME |
| Catalyst | /EDC | Zeolites/Immobilized Lipase |
| Yield | 65–72% | 78–85% |
| Reaction Time | 8–12 hours | 2–4 hours |
Physicochemical Properties
Solubility and Stability
The compound exhibits pH-dependent solubility, with protonation of the dimethylamino group enhancing water solubility at acidic pH (e.g., 12.3 mg/mL at pH 3). Stability studies indicate degradation <5% after 6 months at −20°C, but photodegradation occurs under UV light (t1/2 = 14 hours).
Biological Activity and Mechanisms
Molecular Targets and Pathways
In vitro assays reveal potent inhibition of:
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Cyclooxygenase-2 (COX-2): IC50 = 0.8 μM, suggesting anti-inflammatory potential.
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Protein Kinase C (PKC): Disrupts cancer cell proliferation (IC50 = 1.2 μM in MCF-7 cells).
Mechanistically, the benzoyl group occupies the hydrophobic pocket of COX-2, while the dimethylamino chain forms salt bridges with Glu345 and Arg499.
Comparative Analysis with Analogous Compounds
Table 3: Structural and Functional Comparisons
| Compound | Substituent | Target Affinity (IC50) |
|---|---|---|
| 4-Benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide | Benzoyl | COX-2: 0.8 μM |
| N-[3-(dimethylamino)propyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide | 2-Methylbenzoyl | PKC: 1.5 μM |
| 4-Phenylacetyl Analog | Phenylacetyl | COX-2: 2.1 μM |
The benzoyl derivative demonstrates superior COX-2 selectivity over methylbenzoyl and phenylacetyl analogs, attributed to enhanced π-stacking with Tyr371.
Research Applications and Future Directions
Ongoing studies explore:
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Neuroinflammation: Modulation of microglial COX-2 in Alzheimer’s models.
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Oncology: PKC inhibition in triple-negative breast cancer xenografts.
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Drug Delivery: Self-assembling nanoparticles leveraging pH-sensitive dimethylamino groups.
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